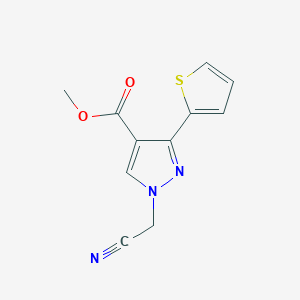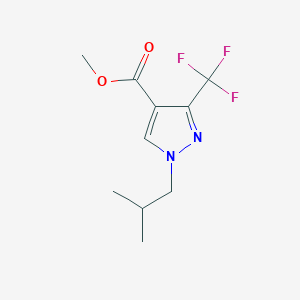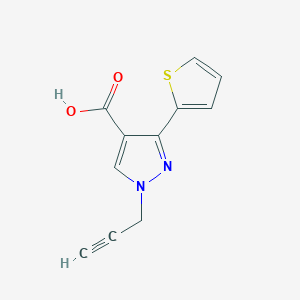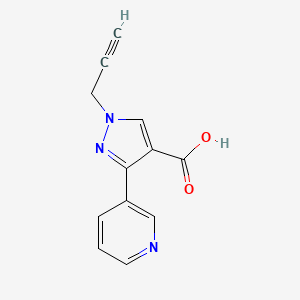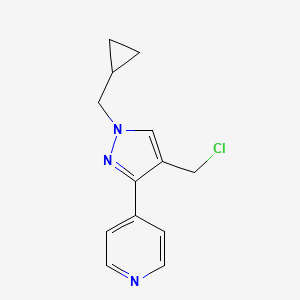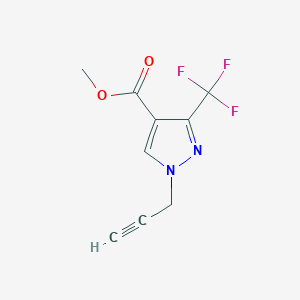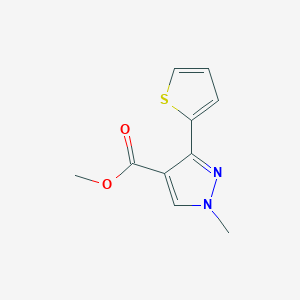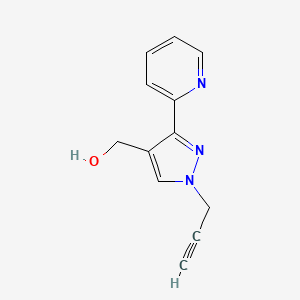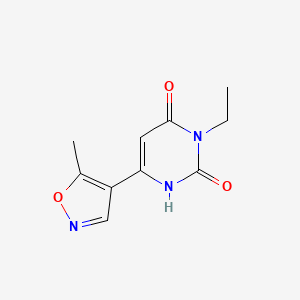
3-Ethyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Ethyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (hereafter referred to as 3-Ethyl-6-Oxazol-1,2,3,4-Tetrahydropyrimidine-2,4-dione) is a heterocyclic compound composed of a nitrogen and oxygen containing ring system. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also a versatile synthetic reagent for the preparation of many other heterocyclic compounds.
Scientific Research Applications
Novel Compound Synthesis
Research has shown the utility of this compound in the synthesis of novel tricyclic and heterocyclic compounds through base-promoted cascade transformations and reactions with electrophiles. For instance, Shutalev et al. (2010) detailed the transformation of tetrahydropyrimidinones into novel tricyclic bis-diazepinones in the presence of strong bases like NaH, DBU, and KOH. This process led to the creation of compounds with potential biological activities due to their unique tricyclic structure (Shutalev, Cheshkov, & Fesenko, 2010).
Chemical Reactions and Mechanisms
Mekuskiene and Vainilavicius (2006) investigated the cyclization of specific carbonyl compounds to produce pyrimidine-2,4-diones with varied substituents, demonstrating the compound's versatility in forming different chemical structures under basic conditions (Mekuskiene & Vainilavicius, 2006).
Synthesis Under Green Conditions
Nikalje et al. (2017) reported the synthesis of chromone-pyrimidine coupled derivatives under solvent-free conditions, highlighting the compound's role in creating biologically active molecules using environmentally friendly methods. This approach not only produces high yields but also offers a sustainable alternative to traditional chemical syntheses (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Antimicrobial and Antifungal Activities
Tiwari et al. (2018) explored the antimicrobial and antifungal properties of novel chromone-pyrimidine coupled derivatives, finding significant activity against various pathogens. The study highlights the potential of derivatives synthesized from this compound in developing new antimicrobial agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Molecular Structure and Properties
Research into the molecular structure and properties of derivatives of this compound has provided insights into their potential applications in various fields, including materials science and drug development. For example, studies on the vibrational spectra, HOMO-LUMO analyses, and NBO studies of certain derivatives have shed light on their electronic properties and potential utility in nonlinear optical applications (Al-Abdullah et al., 2014).
properties
IUPAC Name |
3-ethyl-6-(5-methyl-1,2-oxazol-4-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-13-9(14)4-8(12-10(13)15)7-5-11-16-6(7)2/h4-5H,3H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDAEEOEABTOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=C(ON=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



